![molecular formula C13H20N2O B7567714 N-[2-(N-methylanilino)ethyl]butanamide](/img/structure/B7567714.png)
N-[2-(N-methylanilino)ethyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(N-methylanilino)ethyl]butanamide, also known as MEAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder with the molecular formula C15H22N2O and a molecular weight of 246.35 g/mol. MEAB is a derivative of lidocaine, a local anesthetic, and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
N-[2-(N-methylanilino)ethyl]butanamide exerts its effects by blocking voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. This blockade results in the inhibition of neuronal activity, leading to the observed neuroprotective and analgesic effects.
Biochemical and Physiological Effects:
N-[2-(N-methylanilino)ethyl]butanamide has been shown to have various biochemical and physiological effects, including the inhibition of glutamate release, the reduction of oxidative stress, and the modulation of calcium signaling. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(N-methylanilino)ethyl]butanamide has several advantages for lab experiments, including its high solubility in water and its ability to cross the blood-brain barrier. However, its limited stability in aqueous solutions and its potential toxicity at high concentrations are significant limitations.
Direcciones Futuras
There are several future directions for research on N-[2-(N-methylanilino)ethyl]butanamide, including the development of more stable analogs, the investigation of its potential use as a therapeutic agent for neurological disorders, and the exploration of its mechanisms of action in cancer cells. Additionally, further studies are needed to determine the optimal dosage and administration methods for N-[2-(N-methylanilino)ethyl]butanamide in different applications.
In conclusion, N-[2-(N-methylanilino)ethyl]butanamide is a promising compound with potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-[2-(N-methylanilino)ethyl]butanamide and its derivatives for therapeutic use.
Métodos De Síntesis
N-[2-(N-methylanilino)ethyl]butanamide can be synthesized through a multistep process that involves the reaction of lidocaine with butyric anhydride and N-methylaniline. The final product is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-[2-(N-methylanilino)ethyl]butanamide has been studied extensively for its potential applications in various fields such as neuroscience, pharmacology, and cancer research. It has been shown to have neuroprotective effects and can inhibit the growth of cancer cells in vitro. N-[2-(N-methylanilino)ethyl]butanamide has also been studied for its potential use as a local anesthetic and anti-inflammatory agent.
Propiedades
IUPAC Name |
N-[2-(N-methylanilino)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-7-13(16)14-10-11-15(2)12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEIQIMCUCGQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCN(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

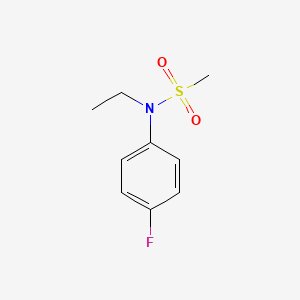
![[6-(Ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7567639.png)
![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567644.png)
![2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B7567650.png)
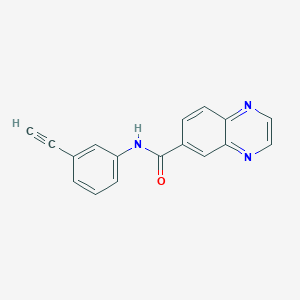
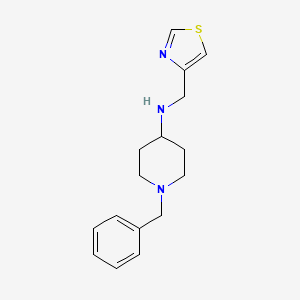
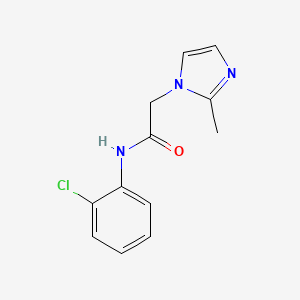


![5-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridine-2-carboxylic acid](/img/structure/B7567694.png)
![N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide](/img/structure/B7567695.png)

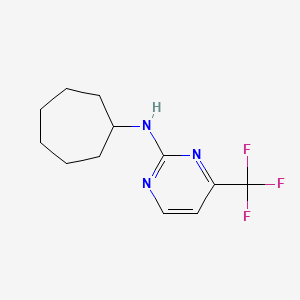
![2-[(2-Fluorophenyl)methyl-methylamino]pyridine-4-carbonitrile](/img/structure/B7567721.png)